

# Application Note: High-Purity 4-Fluorophenibut for Pharmaceutical Research

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## Compound of Interest

Compound Name:	(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
CAS No.:	331763-69-0
Cat. No.:	B1437851

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## Executive Summary

4-Fluorophenibut ( $\beta$ -(4-fluorophenyl)- $\gamma$ -aminobutyric acid; CGP-11130) represents a critical structural analogue in the gabapentinoid and GABA-mimetic class.<sup>[1][2]</sup> By substituting the phenyl ring of phenibut with a fluorine atom at the para position, researchers observe altered lipophilicity, metabolic stability, and receptor binding affinity—specifically towards the GABA-B receptor and  $\alpha 2\delta$  subunit of voltage-gated calcium channels.

However, the research utility of 4-fluorophenibut is currently compromised by a flooded "gray market" of nootropic vendors selling low-purity, uncharacterized material. For reproducible pharmaceutical data, researchers must strictly source from accredited chemical suppliers and validate material using orthogonal analytical methods.

This guide outlines the sourcing hierarchy, mandatory quality control (QC) protocols, and handling procedures to ensure data integrity in preclinical studies.

## Chemical Profile & Pharmacological Rationale<sup>[1][3]</sup> <sup>[4][5]</sup>

### The "Fluorine Effect" in Drug Design

The transition from Phenibut to 4-Fluorophenibut is not merely a potency increase; it is a bioisosteric modification.

- **Metabolic Stability:** The C-F bond is highly stable (approx. 116 kcal/mol). Fluorination at the para position blocks metabolic hydroxylation (a common clearance pathway for phenyl rings), potentially extending half-life.
- **Lipophilicity:** Fluorine substitution typically increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration.
- **Receptor Affinity:** 4-Fluorophenibut exhibits higher affinity for the GABA-B receptor compared to Phenibut, approaching the potency of Baclofen, while retaining activity at  $\alpha 2\delta$  subunits.[3][4][5]

## Physicochemical Properties

Property	Data	Note
IUPAC Name	4-amino-3-(4-fluorophenyl)butanoic acid	
CAS (HCl)	1858241-03-8	Preferred form for solubility
CAS (Free Acid)	52237-19-1	Poor water solubility
Molecular Weight	233.67 g/mol (HCl salt)	
Solubility	Water (~25 mg/mL), DMSO (~20 mg/mL)	Hygroscopic

## Sourcing Strategy: Validating the Supply Chain

Core Directive: Do not use "supplement" vendors. The risk of heavy metal contamination, residual solvents, and synthesis byproducts (e.g., unreacted precursors) is unacceptably high.

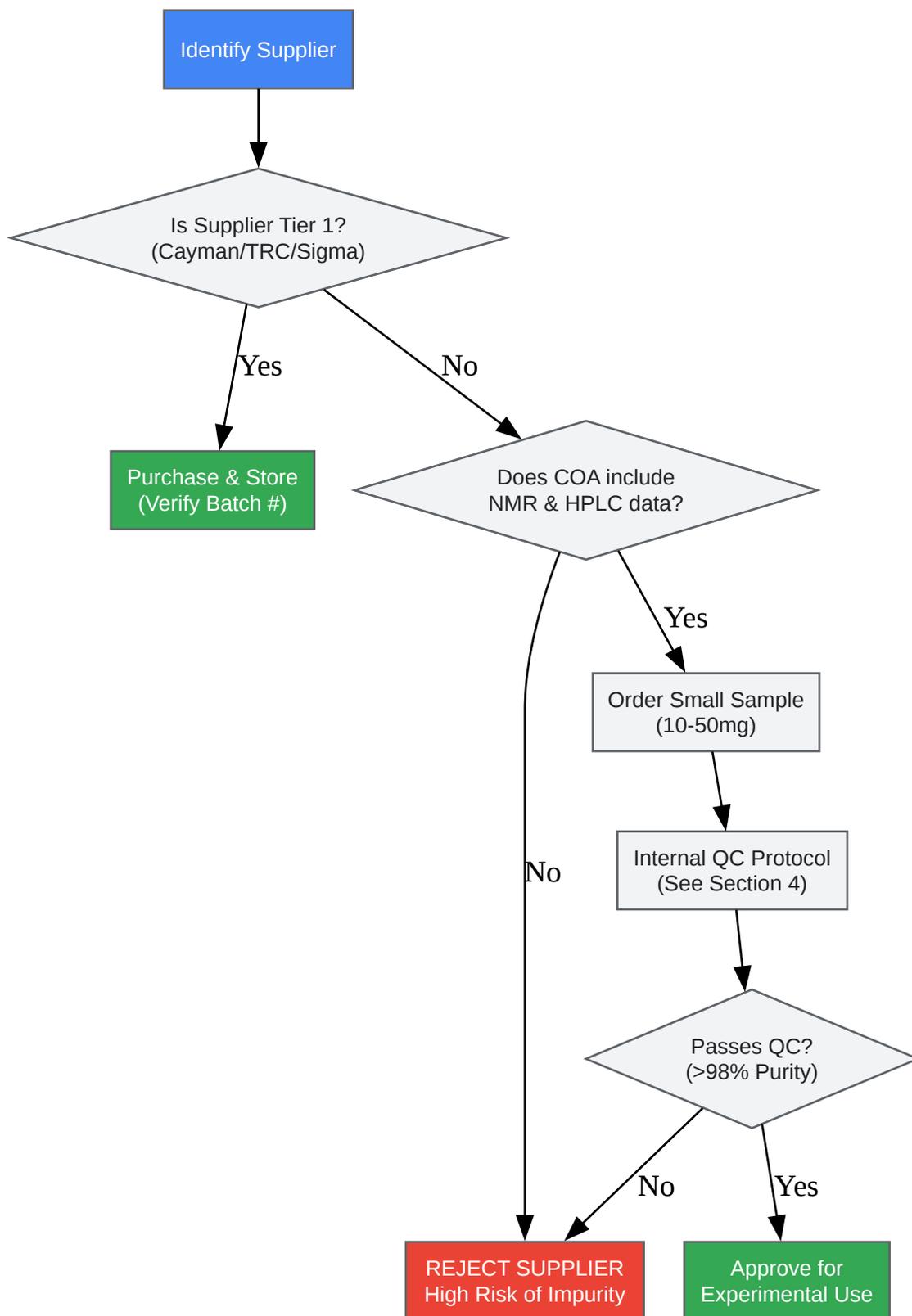
## Recommended Supplier Hierarchy

For pharmaceutical research, suppliers are categorized by their analytical rigor.

Tier	Supplier Type	Examples	Validation Requirement
Tier 1 (Gold)	Certified Reference Material (CRM)	Cayman Chemical, Toronto Research Chemicals (TRC)	Minimal. COA is ISO 17025 accredited.
Tier 2 (Silver)	Specialized Chemical Vendors	MedChemExpress (MCE), TargetMol, Enamine	Moderate. Verify batch-specific H-NMR.
Tier 3 (Avoid)	Nootropic/Gray Market	Various online B2C vendors	Critical. Full re-characterization required (NMR, HPLC, MS).

## Supplier Vetting Workflow

The following decision tree illustrates the logic for selecting and validating a supplier.



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Figure 1: Decision matrix for sourcing 4-fluorophenibut. Tier 1 suppliers are prioritized to minimize experimental variability.

## Quality Control Protocols (Self-Validating Systems)

Even when sourcing from Tier 2 suppliers, you must validate the compound identity. The presence of the fluorine atom offers a unique, high-specificity validation method:  $^{19}\text{F}$ -NMR.

### Protocol A: Identity Verification via $^{19}\text{F}$ -NMR

Rationale: Unlike Proton ( $^1\text{H}$ ) NMR, which can be cluttered by solvent peaks or hydrocarbon impurities, Fluorine ( $^{19}\text{F}$ ) NMR should show a single, clean signal for 4-fluorophenibut. Multiple peaks indicate fluorinated impurities or degradation.

Materials:

- Deuterated Solvent: DMSO- $d_6$  (preferred) or  $\text{D}_2\text{O}$ .
- Internal Standard:  $\alpha,\alpha,\alpha$ -Trifluorotoluene (optional, for quantitative NMR).

Steps:

- Dissolve 5-10 mg of sample in 0.6 mL DMSO- $d_6$ .
- Acquire  $^{19}\text{F}$ -NMR spectrum (typically -100 to -120 ppm range relative to  $\text{CFCl}_3$ ).
- Acceptance Criteria: A single multiplet peak (due to H-F coupling) corresponding to the para-fluorine.
  - Note: Any secondary peaks suggest contamination with positional isomers (e.g., 2-fluoro or 3-fluoro analogs) or synthesis byproducts.

### Protocol B: Purity Assessment via HPLC-UV

Rationale: To quantify non-fluorinated impurities that  $^{19}\text{F}$ -NMR misses.

Instrument Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm (peptide bond/carboxyl absorption) and 254 nm (phenyl ring).

#### Validation Check:

- Purity Calculation:  $(\text{Area of Main Peak} / \text{Total Area}) \times 100$ .
- Threshold: >98% required for binding assays; >95% acceptable for rough screening.

## Handling & Storage Guidelines

Hygroscopicity Warning: 4-Fluorophenibut HCl is hygroscopic. Exposure to ambient air will cause the crystalline powder to clump and eventually deliquesce, altering the molecular weight basis for dosing.

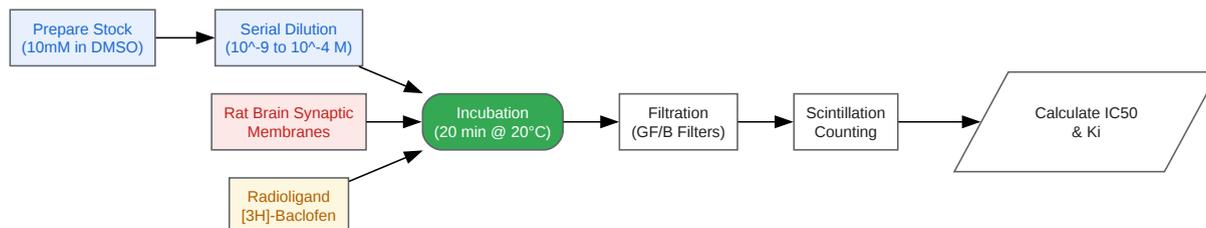
#### Storage Protocol:

- Long-term: Store neat powder at -20°C in a sealed vial with desiccant.
- Stock Solutions:
  - Solvent: DMSO (up to 20 mg/mL).[\[6\]](#)
  - Stability: Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).
  - Aqueous Solutions: Prepare fresh. The free acid may precipitate if pH is not maintained.

## Experimental Application: GABA-B Receptor Binding Assay

This protocol outlines the preparation of 4-fluorophenibut for a competitive binding assay against [<sup>3</sup>H]-Baclofen.

## Workflow Diagram



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Figure 2: Workflow for competitive binding assay to determine  $K_i$  of 4-fluorophenibut.

## Step-by-Step Protocol

- Stock Prep: Dissolve 2.34 mg of 4-Fluorophenibut HCl (MW 233.67) in 1 mL DMSO to yield a 10 mM stock.
- Dilution: Perform 1:10 serial dilutions in Tris-HCl buffer (pH 7.4) to generate concentrations ranging from 1 nM to 100  $\mu$ M.
- Incubation:
  - Mix 50  $\mu$ L of [3H]-Baclofen (2 nM final).
  - Add 50  $\mu$ L of 4-Fluorophenibut dilution.
  - Add 100  $\mu$ L of membrane suspension (approx. 200  $\mu$ g protein).
- Equilibrium: Incubate for 20 minutes at room temperature.
- Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs.  $\log[\text{concentration}]$  to determine  $IC_{50}$ .

## References

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